![molecular formula C11H12N6O3 B14606954 2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile CAS No. 59696-82-1](/img/structure/B14606954.png)
2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile is a purine nucleoside analog This compound is structurally related to adenine, a fundamental component of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile typically involves the reaction of a purine derivative with a suitable sugar moiety. One common method involves the condensation of 6-aminopurine with a protected sugar derivative, followed by deprotection and subsequent nitrile formation . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: This compound is employed in the study of nucleic acid interactions and enzyme kinetics.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry: It is used in the production of diagnostic reagents and as a precursor for other bioactive compounds
作用機序
The mechanism of action of 2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell proliferation. This mechanism is particularly useful in the development of antiviral and anticancer therapies .
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Vidarabine: An antiviral drug that shares the purine nucleoside structure.
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Another purine nucleoside analog with comparable biological activities
Uniqueness
2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile is unique due to its specific nitrile group, which can be further modified to enhance its biological activity. This structural feature allows for the development of novel derivatives with improved therapeutic properties.
特性
CAS番号 |
59696-82-1 |
|---|---|
分子式 |
C11H12N6O3 |
分子量 |
276.25 g/mol |
IUPAC名 |
2-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile |
InChI |
InChI=1S/C11H12N6O3/c12-2-1-5-7(18)8(19)11(20-5)17-4-16-6-9(13)14-3-15-10(6)17/h3-5,7-8,11,18-19H,1H2,(H2,13,14,15) |
InChIキー |
NADLKOXJVLGASP-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC#N)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)
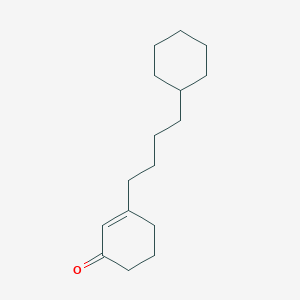

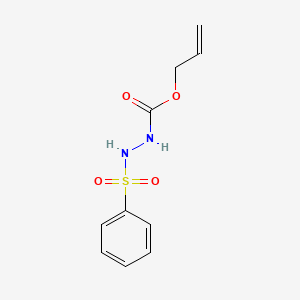
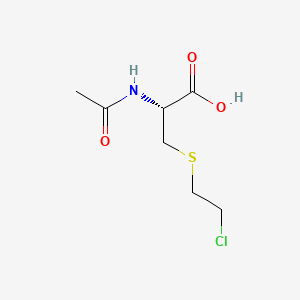
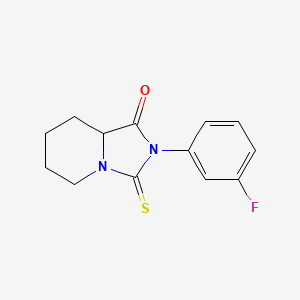

![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
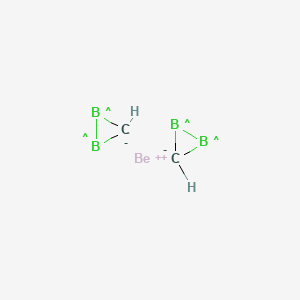
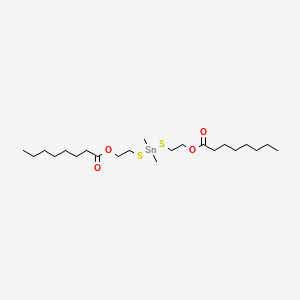

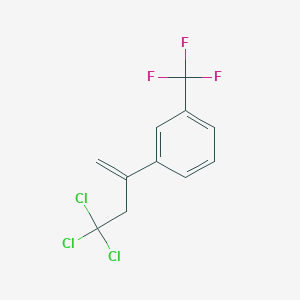
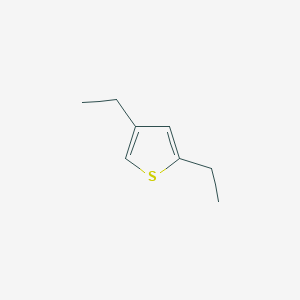
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
